Desmethylcyproheptadine
Overview
Description
Desmethylcyproheptadine is a metabolite of cyproheptadine, a first-generation piperidine antihistamine. It is formed through the N-demethylation of cyproheptadine. This compound retains some of the pharmacological properties of its parent compound, including antihistaminic and antiserotonergic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylcyproheptadine is typically synthesized through the N-demethylation of cyproheptadine. This process involves the use of an oxidizing agent to convert cyproheptadine to its N-oxide, which is then reduced to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the controlled oxidation of cyproheptadine followed by reduction under specific conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethylcyproheptadine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound-10,11-epoxide.
Reduction: The compound can be reduced under specific conditions to yield different metabolites.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis and further oxidation reactions
Reducing Agents: Employed in the reduction steps to obtain this compound from its N-oxide
Major Products:
This compound-10,11-epoxide: Formed through oxidation.
Various Reduced Metabolites: Produced through reduction reactions.
Scientific Research Applications
Desmethylcyproheptadine has several applications in scientific research:
Mechanism of Action
Desmethylcyproheptadine exerts its effects by competing with histamine and serotonin for binding at their respective receptors. This antagonism at the serotonin receptors, particularly in the hypothalamus, may account for its ability to influence appetite and other physiological processes .
Comparison with Similar Compounds
Cyproheptadine: The parent compound, known for its antihistaminic and antiserotonergic properties.
Desmethylcyproheptadine-10,11-epoxide: A metabolite formed through the oxidation of this compound.
Cyproheptadine-10,11-epoxide: Another metabolite of cyproheptadine.
Uniqueness: this compound is unique due to its specific metabolic pathway and its distinct pharmacological profile compared to its parent compound and other metabolites. Its ability to inhibit hormone biosynthesis and secretion in pancreatic islets highlights its potential for further research in endocrinology .
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJSDMJYRCDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161418 | |
Record name | Desmethylcyproheptadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-46-8 | |
Record name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14051-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylcyproheptadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylcyproheptadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORCYPROHEPTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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